5-O-Desmethyl Omeprazole-d3
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Overview
Description
5-O-Desmethyl Omeprazole-d3 is a labeled metabolite of Omeprazole, which is an antiulcerative compound. It is used primarily in research settings, particularly in the field of proteomics. The compound has a molecular formula of C16H14D3N3O3S and a molecular weight of 334.41 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-O-Desmethyl Omeprazole-d3 involves the demethylation of Omeprazole. This process typically requires the use of deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the demethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-O-Desmethyl Omeprazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-O-Desmethyl Omeprazole-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Omeprazole metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Omeprazole.
Medicine: Utilized in research on the efficacy and safety of Omeprazole and its metabolites.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 5-O-Desmethyl Omeprazole-d3 is similar to that of Omeprazole. It acts by inhibiting the hydrogen-potassium ATPase enzyme system (proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion. This inhibition is achieved through the formation of a covalent bond with the cysteine residues of the proton pump, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, used as a proton pump inhibitor.
Esomeprazole: The S-isomer of Omeprazole, with similar pharmacological properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring
Uniqueness
5-O-Desmethyl Omeprazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium labeling allows for the precise tracking of the compound and its metabolites in biological systems, providing valuable insights into the pharmacokinetics and dynamics of Omeprazole .
Properties
IUPAC Name |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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